5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) is a complex organic compound with the molecular formula C10H5N. It is characterized by a unique structure that includes a cyclopropane ring fused to a cyclopentane and pyridine ring.
Vorbereitungsmethoden
The synthesis of 5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclopropanation of a suitable cyclopentadiene derivative followed by a series of ring-closing reactions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Analyse Chemischer Reaktionen
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) can be compared with other similar compounds, such as:
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine(9CI): This compound has a similar structure but differs in the position of the cyclopropane ring.
Cyclopenta[1,2-b]pyridine: Lacks the cyclopropane ring, making it less complex.
Cyclopropapyridine: Contains only the cyclopropane and pyridine rings, without the cyclopentane ring.
The uniqueness of 5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) lies in its fused ring structure, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
109533-52-0 |
---|---|
Molekularformel |
C10H5N |
Molekulargewicht |
139.157 |
InChI |
InChI=1S/C10H5N/c1-2-5-6-4-7-8(6)9(7)10(5)11-3-1/h1-3H,4H2 |
InChI-Schlüssel |
JUYVEDYEPPDYAQ-UHFFFAOYSA-N |
SMILES |
C1C2=C3C=CC=NC3=C4C1=C24 |
Synonyme |
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.